Cas no 17466-55-6 (3-Furanacetaldehyde, a-methylene-)
17466-55-6 structure
Product Name:3-Furanacetaldehyde, a-methylene-
CAS No:17466-55-6
MF:C7H6O2
MW:122.121342182159
CID:96242
Update Time:2024-01-24
3-Furanacetaldehyde, a-methylene- Chemical and Physical Properties
Names and Identifiers
-
- 3-Furanacetaldehyde, a-methylene-
- 3-Furanacetaldehyde, α-methylene-
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- Inchi: 1S/C7H6O2/c1-6(4-8)7-2-3-9-5-7/h2-5H,1H2
- InChI Key: MFLCQFJZKUSLDR-UHFFFAOYSA-N
- SMILES: O1C=CC(C(=C)C=O)=C1
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 122.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2A^2
Experimental Properties
- Density: 1.058±0.06 g/cm3(Predicted)
- Boiling Point: 236.0±23.0 °C(Predicted)
- PSA: 30.21
3-Furanacetaldehyde, a-methylene- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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